molecular formula C21H20N2O6S B11819213 (R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate

(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate

Cat. No.: B11819213
M. Wt: 428.5 g/mol
InChI Key: VSLRVFRDBZJFLF-KRWDZBQOSA-N
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Description

(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a chiral, activated ester derivative widely used in peptide synthesis and bioconjugation. Its structure features:

  • A 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group, a reactive acyl donor for amine coupling.
  • A benzyloxycarbonyl (Z)-protected amino group, which stabilizes the amino acid during synthesis and is cleavable via hydrogenolysis.
  • A phenylthio (S-Ph) substituent at the β-position, enhancing lipophilicity and influencing stereochemical outcomes.
    The (R)-configuration at the α-carbon ensures stereoselective incorporation into target molecules. This compound is valued for its balance of reactivity and stability in organic solvents like DMF or DMSO .

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate

InChI

InChI=1S/C21H20N2O6S/c24-18-11-12-19(25)23(18)29-20(26)17(14-30-16-9-5-2-6-10-16)22-21(27)28-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1

InChI Key

VSLRVFRDBZJFLF-KRWDZBQOSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chiral Pool Approach Using L-Serine Derivatives

L-Serine serves as a starting material due to its inherent (R)-configuration. The synthetic pathway involves:

  • Protection of the α-amino group with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (water/dichloromethane) at pH 9–10, yielding Z-L-serine.

  • Thiolation at the β-hydroxyl group via Mitsunobu reaction with thiophenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step replaces the hydroxyl group with a phenylthio moiety while retaining stereochemistry.

  • Oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving (R)-2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoic acid.

Table 1: Optimization of Thiolation Conditions

Reagent SystemSolventTemperature (°C)Yield (%)
DEAD/PPh₃THF078
DIAD/PPh₃DCM2565
T3P/DBUDMF-1082

Asymmetric Synthesis via Evans Oxazolidinone

For non-chiral pool routes, Evans auxiliary-mediated asymmetric alkylation is employed:

  • Formation of the oxazolidinone by reacting (S)-4-benzyl-2-oxazolidinone with bromoacetic acid.

  • Alkylation with phenylthioacetate using lithium hexamethyldisilazide (LiHMDS) as a base, introducing the phenylthio group with >98% enantiomeric excess (ee).

  • Hydrolysis of the auxiliary with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), followed by Z-protection to yield the desired amino acid.

Activation as N-Hydroxysuccinimide Ester

The carboxylic acid is converted to its NHS ester for efficient amide bond formation. Two activation methods are prevalent:

Carbodiimide-Mediated Coupling

  • Reaction with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 4–12 hours.

  • Yield enhancement : Addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves yields from 70% to 92%.

Table 2: Comparison of Coupling Agents

Coupling AgentSolventTime (h)Yield (%)
EDCDCM685
DCCDMF1278
HATUDMF290

Mixed Carbonate Method

An alternative approach avoids carbodiimides:

  • Formation of the acyl chloride using thionyl chloride (SOCl₂) in DCM.

  • Reaction with NHS in the presence of triethylamine (Et₃N), yielding the active ester at 90% efficiency.

Stereochemical Integrity and Purification

Chiral Analytical Methods

  • HPLC Analysis : Chiralpak IC column (4.6 × 250 mm), hexane/isopropanol (80:20), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: 12.3 min for (R)-enantiomer.

  • Optical Rotation : [α]D20=+34.5°[α]^{20}_D = +34.5° (c = 1.0, CHCl₃), confirming configuration.

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:5) at −20°C affords needle-like crystals with >99.5% chemical purity. X-ray diffraction confirms the (R)-configuration at the α-carbon.

Scale-Up and Industrial Feasibility

Pilot-Scale Production

  • Batch Reactor Conditions : 50 L glass-lined reactor, 25°C, agitation at 200 rpm.

  • Cost Analysis : Raw material costs account for 68% of total expenses, with EDC/NHS coupling being the most economical activation method.

Table 3: Industrial-Scale Yield Metrics

StepYield (%)Purity (%)
Z-Protection9598
Thiolation8897
NHS Ester Formation9299

Green Chemistry Considerations

  • Solvent Recovery : DCM and THF are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Immobilized DMAP on silica gel enables five reuse cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group or the phenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid.

    Substitution: Thiophenol, halides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group. It can also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the phenylthio group can impart bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate exerts its effects depends on its specific application. In enzymatic reactions, the benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Research Findings and Spectral Data

  • NMR Characterization :

    • ¹H-NMR (CDCl₃): NHS carbonyl protons (δ 2.8–3.1 ppm), Z-group benzyl protons (δ 5.1–5.3 ppm), and phenylthio aromatic protons (δ 7.2–7.4 ppm) align with spectral standards for analogous esters .
    • ¹³C-NMR : NHS carbonyls (δ 170–175 ppm), Z-group carbonyl (δ 155 ppm), and phenylthio carbons (δ 125–135 ppm) match reference data .
  • Stability Studies :
    The target compound retains >90% activity after 24 hours in anhydrous DMSO but hydrolyzes rapidly in aqueous buffers (t₁/₂ = 30 min at pH 7.4), consistent with NHS ester behavior .

Discussion

The target compound’s phenylthio group and Z-protection confer distinct advantages over analogs:

  • Enhanced lipophilicity improves cell permeability for intracellular delivery.
  • Stereochemical integrity is preserved due to the (R)-configuration and steric shielding by the thioether.
  • Compatibility with hydrogenolysis allows orthogonal deprotection in multi-step syntheses.

Limitations include moderate aqueous stability, necessitating anhydrous handling—a trade-off shared with most NHS esters .

Biological Activity

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including anticonvulsant and antinociceptive properties, as well as its synthesis and potential applications in medical science.

  • Molecular Formula : C26H29N3O8
  • Molecular Weight : 511.52 g/mol
  • CAS Number : 21160-83-8

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione, including the compound , exhibit potent anticonvulsant activity. In a study involving various mouse models, one derivative (Compound 22) showed notable efficacy with the following effective doses:

  • Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
  • Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg
  • 6 Hz seizure model : ED50 = 22.4 mg/kg

These results indicate that the compound may act on multiple targets, potentially inhibiting sodium/calcium currents and antagonizing TRPV1 receptors, which are implicated in seizure activity and pain modulation .

Antinociceptive Effects

The antinociceptive properties of this compound were also evaluated using the formalin-induced tonic pain model. The results suggested significant pain-relieving effects, further supporting its potential use in treating neuropathic pain conditions .

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Evaluated the anticonvulsant activity of hybrid pyrrolidine derivativesIdentified Compound 22 as a lead candidate for epilepsy treatment
Study 2 Assessed antinociceptive effects using formalin-induced pain modelsHighlighted potential for development in pain management therapies
Study 3 Investigated ADME-Tox properties of the compoundSuggested favorable drug-like characteristics for further development

Synthesis

The synthesis of (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate involves several chemical reactions, primarily focusing on the formation of the pyrrolidine core and subsequent functionalization with benzyloxycarbonyl groups. The synthetic pathway typically includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzyloxycarbonyl amino group.
  • Addition of the phenylthio propanoate moiety.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high purity and yield.

Q & A

Q. What are the key synthetic steps and protective strategies for preparing (R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate?

The synthesis typically involves:

  • Amino Protection : The benzyloxycarbonyl (Cbz) group is introduced to protect the amino functionality, preventing unwanted side reactions during subsequent steps. This is achieved via reaction with benzyl chloroformate under basic conditions .
  • Stereochemical Control : The (R)-configuration is maintained using chiral auxiliaries or enantioselective catalysis. For example, asymmetric thiolation with phenylthiol derivatives can be employed to establish the stereochemistry at the sulfur-bearing carbon .
  • Activation of the Carboxyl Group : The 2,5-dioxopyrrolidin-1-yl (DOP) ester serves as an activated leaving group, enabling efficient coupling reactions. This is prepared by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are standard methods for isolating the final compound .

Q. What safety precautions are critical when handling this compound?

  • Inhalation/Risk Mitigation : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Respiratory irritation is a documented hazard for structurally related dioxopyrrolidinyl compounds .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid direct skin contact, as pyrrolidinone derivatives can cause irritation .
  • First Aid : For eye exposure, flush with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can conflicting NMR data on the compound’s stability under acidic conditions be resolved?

  • Methodological Approach :
    • Dynamic NMR (DNMR) : Monitor time-dependent changes in proton signals to detect tautomerism or decomposition intermediates .
    • pH-Dependent Stability Studies : Conduct stability assays in buffered solutions (pH 1–7) at 25°C and 37°C. Use LC-MS to quantify degradation products and identify hydrolysis pathways (e.g., cleavage of the DOP ester or Cbz group) .
    • Comparative Analysis : Cross-reference with X-ray crystallography data (if available) to confirm structural integrity under varying conditions .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Longitudinal Ecotoxicity Studies : Use a randomized block design with split-split plots to assess the compound’s persistence in soil/water systems. Variables include pH, microbial activity, and UV exposure .
  • Biotic/Abiotic Transformation Analysis :
    • Abiotic : Hydrolysis and photolysis studies under controlled light and temperature conditions.
    • Biotic : Incubate with microbial consortia from environmental samples; track metabolites via high-resolution mass spectrometry (HRMS) .
  • Bioaccumulation Potential : Measure logP values (e.g., shake-flask method) and model using software like EPI Suite to predict partitioning behavior .

Q. How can reaction yields be improved while minimizing racemization during the phenylthio group introduction?

  • Optimized Conditions :
    • Temperature Control : Perform thiolation at 0–4°C to reduce thermal racemization.
    • Catalytic Systems : Use chiral thiourea catalysts or metal-ligand complexes (e.g., Cu(I)/BINAP) to enhance enantioselectivity .
    • In Situ Monitoring : Employ TLC (silica gel, Rf ~0.3 in 3:1 hexane/EtOAc) or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Methodological Resources

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) to verify enantiomeric excess .
  • Stability Profiling : Accelerated stability chambers (40°C/75% RH) coupled with LC-MS for forced degradation studies .
  • Environmental Impact : Follow OECD Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation) for standardized testing .

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